Lipophilicity Comparison: 3,5-Bis(trifluoromethyl)cyclohexanamine HCl vs. Unsubstituted, Mono-CF3, and Benzylamine Analogs
The target compound exhibits substantially higher computed lipophilicity (XLogP3-AA 2.9) compared to unsubstituted cyclohexylamine (XLogP 1.26), reflecting a Δ of +1.64 log units attributable to two trifluoromethyl groups [1][2]. When compared to the mono-trifluoromethyl analog 4-(trifluoromethyl)cyclohexylamine (LogP 1.74), the lipophilicity increase is +1.16 log units, demonstrating an additive effect of the second CF₃ group [3]. Notably, the target compound is also more lipophilic than the aromatic bioisostere 3,5-bis(trifluoromethyl)benzylamine (XLogP 2.5), with a Δ of +0.4 log units, indicating that the saturated cyclohexyl scaffold does not compromise and may even enhance lipophilicity relative to the phenyl analog [4].
| Evidence Dimension | Lipophilicity (computed LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | Cyclohexylamine: XLogP 1.26; 4-(Trifluoromethyl)cyclohexylamine: LogP 1.74; 3,5-Bis(trifluoromethyl)benzylamine: XLogP 2.5 |
| Quantified Difference | +1.64 vs. cyclohexylamine; +1.16 vs. mono-CF3 analog; +0.4 vs. benzylamine analog |
| Conditions | Computed by XLogP3 algorithm (PubChem) and Chembase LogP model |
Why This Matters
Higher lipophilicity directly influences membrane permeability, tissue distribution, and pharmacokinetic profile in drug candidates; the saturated cyclohexyl scaffold offers a distinct lipophilicity advantage over the aromatic benzylamine bioisostere.
- [1] PubChem CID 16228797, '3,5-Bis(trifluoromethyl)cyclohexan-1-amine', XLogP3-AA 2.9. View Source
- [2] Guide to Pharmacology, 'cyclohexylamine | Ligand page', XLogP 1.26. View Source
- [3] Chembase, '4-(Trifluoromethyl)cyclohexylamine (CAS 58665-70-6)', Log P 1.7381251. View Source
- [4] PubChem CID 521099, '3,5-Bis(trifluoromethyl)benzylamine', XLogP3-AA 2.5. View Source
